molecular formula C6H13NO2 B8791473 2-(Hydroxymethyl)piperidin-3-ol CAS No. 27230-48-4

2-(Hydroxymethyl)piperidin-3-ol

Cat. No. B8791473
M. Wt: 131.17 g/mol
InChI Key: WRLZCUCTSFUOQY-UHFFFAOYSA-N
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Patent
US07939533B2

Procedure details

A mixture of 20.0 g (105 mmol) 3-hydroxy-2-(hydroxymethyl)-pyridine hydrochloride, 4.0 g (18 mmol) platinum(IV) oxide, 4 g charcoal (Norit SX1) and 300 ml acetic acid was stirred at room temperature for 20 h under a hydrogen pressure of 10 bar in an autoclave. The catalyst was filtered off and washed with acetic acid. The filtrate was concentrated in vacuo, redissolved in isopropanol and treated with 29.0 g (210 mmol) potassium carbonate. After stirring for 30 min. the mixture was filtered, and the solvent was evaporated in vacuo to give 15.7 g of crude (2RS,3RS)-2-hydroxymethyl-piperidin-3-ol. A portion of 2.0 g of the crude intermediate was dissolved in 50 ml dichloromethane and treated with 5.2 ml (30 mmol) N,N-diisopropylethylamine and 2.4 ml (16 mmol) benzyl chloroformate at 0° C. After 45 min. water and saturated ammonium chloride solution were added. The mixture was extracted with four portions of dichloromethane. The combined organic layers were dried over sodium sulfate and concentrated in vacuo. Flash chromatography gave 0.82 g (23% based on 3-hydroxy-2-(hydroxymethyl)-pyridine hydrochloride) of the title compound as an off-white oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1[C:4]([CH2:9][OH:10])=[N:5][CH:6]=[CH:7][CH:8]=1.C.C(=O)([O-])[O-].[K+].[K+]>[Pt](=O)=O.C(O)(=O)C>[OH:10][CH2:9][CH:4]1[CH:3]([OH:2])[CH2:8][CH2:7][CH2:6][NH:5]1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl.OC=1C(=NC=CC1)CO
Name
Quantity
4 g
Type
reactant
Smiles
C
Name
Quantity
4 g
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 h under a hydrogen pressure of 10 bar in an autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in isopropanol
STIRRING
Type
STIRRING
Details
After stirring for 30 min. the mixture
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OCC1NCCCC1O
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: CALCULATEDPERCENTYIELD 114%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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